
Infigratinib in Gastric Cancer: A Comparative
Guide to Combination Therapy Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Infigratinib

Cat. No.: B612010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of infigratinib, a selective fibroblast growth factor

receptor (FGFR) inhibitor, in the context of combination therapy for gastric cancer models.

While direct preclinical data on infigratinib combined with chemotherapy in gastric cancer is

limited in publicly available literature, this document summarizes the available information on

infigratinib as a monotherapy and draws comparisons with other FGFR inhibitors that have

been studied in combination with standard chemotherapeutic agents. This comparative

analysis aims to inform research and development efforts in the pursuit of more effective

treatment regimens for FGFR-driven gastric cancer.

Infigratinib: Mechanism of Action and Rationale for
Combination Therapy
Infigratinib is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine

kinases. Aberrant FGFR signaling, often due to gene amplification, fusions, or mutations, is a

known driver of oncogenesis in a subset of gastric cancers. Specifically, amplification of FGFR2

is a key molecular target in this disease. By blocking the ATP-binding pocket of FGFRs,

infigratinib inhibits downstream signaling pathways, thereby impeding tumor cell proliferation

and survival.[1]

The rationale for combining infigratinib with chemotherapy stems from the potential for

synergistic or additive anti-tumor effects. Chemotherapy can induce DNA damage and cell
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cycle arrest, while infigratinib can block the pro-survival signals mediated by the FGFR

pathway, potentially leading to enhanced cancer cell death.

Preclinical Evidence with Infigratinib in Gastric
Cancer Models
Direct and detailed preclinical studies of infigratinib in combination with chemotherapy in

gastric cancer models are not extensively reported in peer-reviewed literature. However, a

2019 presentation at the American Association for Cancer Research (AACR) Annual Meeting

highlighted the anti-tumor activity of infigratinib as a monotherapy in a patient-derived

xenograft (PDX) model of gastric cancer. This study demonstrated that infigratinib treatment

resulted in a reduction in tumor volume compared to control, supporting its potential as a

therapeutic agent in FGFR-driven gastric cancer.[2][3]

A review article has also mentioned that inhibiting FGFR1-3 with infigratinib demonstrated

synergistic activity with 5-fluorouracil (5-FU) in FGFR4 knock-out gastric cancer cell lines.[1]

However, the primary research article detailing the experimental protocol and quantitative data

for this specific combination is not readily available.

Comparative Preclinical Data: Other FGFR Inhibitors
in Combination with Chemotherapy
To provide a broader perspective on the potential of combining FGFR inhibition with

chemotherapy in gastric cancer, this section details preclinical studies of other FGFR inhibitors.

Dovitinib with Nab-Paclitaxel
Dovitinib, a multi-kinase inhibitor that targets FGFR, VEGFR, and PDGFR, has been evaluated

in combination with nab-paclitaxel in preclinical gastric cancer models.

Experimental Data:
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Gastric Cancer
Model

Treatment Group Outcome Measure Result

MKN-45

Subcutaneous

Xenografts

Control Tumor Growth -

Nab-Paclitaxel
Tumor Growth

Inhibition
75%

Dovitinib
Tumor Growth

Inhibition
76%

Dovitinib + Nab-

Paclitaxel

Tumor Growth

Inhibition
85% (additive effect)

Control Median Survival 23 days

Dovitinib Median Survival 25 days

Nab-Paclitaxel Median Survival 42 days

Dovitinib + Nab-

Paclitaxel
Median Survival 66 days

Experimental Protocol:

Cell Lines: MKN-45 (human gastric adenocarcinoma)

Animal Model: Subcutaneous xenografts in NOD/SCID mice.

Treatment Regimen:

Dovitinib: Administered orally.

Nab-Paclitaxel: Administered intravenously.

Analysis: Tumor growth was measured regularly. At the end of the study, tumors were

excised and weighed. Immunohistochemistry was performed to assess cell proliferation

(Ki67) and microvessel density (CD31).
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Derazantinib with Paclitaxel
Derazantinib, another FGFR inhibitor, has shown synergistic anti-tumor effects when combined

with paclitaxel in gastric cancer models.

Experimental Data:

In vivo studies using a SNU-16 cell-derived xenograft model (FGFR2-fusion) demonstrated

reproducible synergy between derazantinib and paclitaxel, leading to tumor stasis and some

complete regressions. The combination also resulted in a significant decrease in the

proliferation marker Ki67.

Experimental Protocol:

Cell Lines: SNU-16 (human gastric carcinoma with FGFR2 fusion).

Animal Model: Subcutaneous xenografts in Balb/c mice.

Treatment Regimen:

Derazantinib: Administered orally, daily.

Paclitaxel: 15 mg/kg, administered intravenously, once weekly.

Analysis: Tumor volume was measured throughout the treatment period. At the endpoint,

tumors were analyzed by immunohistochemistry for markers of proliferation (Ki67) and

immune cell infiltration.

Signaling Pathways and Experimental Workflows
Signaling Pathway
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Caption: Infigratinib inhibits the FGFR signaling cascade, while chemotherapy induces DNA

damage, leading to enhanced apoptosis.

Experimental Workflow
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In Vitro Studies

In Vivo Studies
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Caption: A typical preclinical workflow for evaluating infigratinib combination therapy in gastric

cancer models.

Conclusion and Future Directions
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The available preclinical data, primarily from studies of other FGFR inhibitors, suggests that

combining FGFR-targeted therapy with chemotherapy is a promising strategy for the treatment

of FGFR-driven gastric cancer. The synergistic and additive effects observed with dovitinib and

derazantinib in combination with taxanes highlight the potential for enhanced anti-tumor activity.

While direct preclinical evidence for infigratinib in combination with chemotherapy in gastric

cancer models is still emerging, the existing monotherapy data and the broader evidence for

the drug class are encouraging. Further preclinical studies are warranted to elucidate the

optimal combination strategies for infigratinib, including the most effective chemotherapeutic

partners and treatment schedules. Such studies will be crucial for informing the design of future

clinical trials aimed at improving outcomes for patients with FGFR-aberrant gastric cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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